6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of carbon-nitrogen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for studying biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or inhibiting specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: A simpler compound that shares the cyanopyridine moiety.
Piperidine: A basic structure that forms part of the compound.
Pyridine: Another basic structure present in the compound.
Uniqueness
6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[4-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c19-10-15-3-6-21-18(9-15)24-13-14-4-7-23(8-5-14)17-2-1-16(11-20)12-22-17/h1-3,6,9,12,14H,4-5,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKSCMBXMYFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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